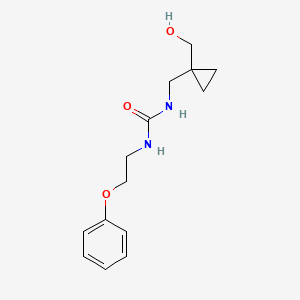

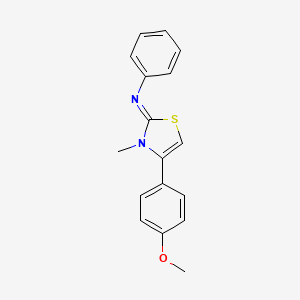

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea, commonly referred to as HMCU, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. It is a urea derivative that has been shown to have unique biochemical and physiological effects, making it a promising candidate for further study.

科学的研究の応用

Spectroscopic Investigation and Resin Synthesis

Urea-formaldehyde resins, a major product of the chemical industry, involve complex synthesis reactions. Detailed NMR spectroscopic studies, including 1H, 13C, and 15N NMR, have elucidated the reaction network during the hydroxymethylation step of urea-formaldehyde resin synthesis. 15N-enriched urea was particularly insightful, allowing for the clear distinction and separation of different methylol urea derivatives and confirming the existence of hemiformals. This research contributes to a deeper understanding of resin synthesis, crucial for producing high-quality resins for various applications (Steinhof et al., 2014).

Urea Derivatives as Anticancer Agents

The synthesis and in vitro evaluation of 1-aryl-3-(2-chloroethyl) ureas and their nitroso derivatives, derived from 4-phenylbutyric acid and alkylanilines, have been explored for their potential as anticancer agents. Certain derivatives exhibited cytotoxicity on human adenocarcinoma cells comparable to known chemotherapy agents, highlighting the therapeutic potential of urea derivatives in cancer treatment (Gaudreault et al., 1988).

Hydroxymethylation and Polycondensation in Resin Synthesis

Further research into urea-formaldehyde resin synthesis has detailed the effects of formaldehyde to urea molar ratios and pH on the synthesis products. 13C-NMR spectrometry revealed that higher formaldehyde excess increases dihydroxymethyl content, essential for the final resin properties. This work emphasizes the importance of reaction conditions in achieving desired resin characteristics, offering insights into optimizing resin synthesis for industrial applications (Christjanson et al., 2006).

Synthesis of Hydroxyethyl-substituted Ureas

Hydroxyalkyl-substituted ureas serve as polyfunctional compounds in high-molecular-weight chemistry, useful for modifying polymers to enhance their properties. The synthesis of polymethylenebridged hydroxyethyl-substituted bis-ureas has been explored, demonstrating the utility of urea derivatives in creating high-performance materials (Ignat’ev et al., 2015).

Urea in Ultrasound-catalyzed Synthesis

The use of urea as a catalyst under ultrasound for synthesizing 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives demonstrates an environmentally friendly and efficient method for producing complex organic compounds. This approach highlights the potential of combining urea catalysis with ultrasound to enhance chemical reactions (Li et al., 2012).

特性

IUPAC Name |

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c17-11-14(6-7-14)10-16-13(18)15-8-9-19-12-4-2-1-3-5-12/h1-5,17H,6-11H2,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPKZWFKLBXUGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NCCOC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2574398.png)

![1-Phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2574400.png)

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2574402.png)

![N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide](/img/structure/B2574404.png)

![2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]-](/img/structure/B2574409.png)

![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2574410.png)

![[7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2574414.png)

![(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2574417.png)